molecular formula C7H8Cl2N2 B12468467 (2,6-Dichloropyridin-3-yl)dimethylamine

(2,6-Dichloropyridin-3-yl)dimethylamine

Cat. No.: B12468467
M. Wt: 191.05 g/mol
InChI Key: CHNNNNSXCJKHIC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 2,6-dichloropyridine with dimethylamine under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of (2,6-Dichloropyridin-3-yl)dimethylamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(2,6-Dichloropyridin-3-yl)dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative, while oxidation can produce a corresponding pyridine oxide .

Mechanism of Action

The mechanism of action of (2,6-Dichloropyridin-3-yl)dimethylamine involves its interaction with specific molecular targets and pathways. The dimethylamine group can act as a nucleophile, participating in various biochemical reactions. The chlorine atoms can influence the compound’s reactivity and binding affinity to target molecules . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dichloropyridin-3-yl)dimethylamine is unique due to the presence of both chlorine atoms and the dimethylamine group, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile reagent in various chemical reactions .

Properties

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

2,6-dichloro-N,N-dimethylpyridin-3-amine

InChI

InChI=1S/C7H8Cl2N2/c1-11(2)5-3-4-6(8)10-7(5)9/h3-4H,1-2H3

InChI Key

CHNNNNSXCJKHIC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N=C(C=C1)Cl)Cl

Origin of Product

United States

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